N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide
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Overview
Description
N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a base, followed by cyclization with a thioamide . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler analog with similar biological activities.
Thiazole: The parent compound with a basic thiazole ring structure.
Benzoxazole: Another heterocyclic compound with an oxygen atom in place of sulfur.
Uniqueness
N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide is unique due to its dual thiazole-benzothiazole structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific biological activities and applications in advanced materials .
Properties
CAS No. |
6041-67-4 |
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Molecular Formula |
C12H10N4O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C12H10N4O2S2/c1-5(17)13-11-15-7-3-10-8(4-9(7)19-11)16-12(20-10)14-6(2)18/h3-4H,1-2H3,(H,13,15,17)(H,14,16,18) |
InChI Key |
CHWBXRZVOJPPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)C |
Origin of Product |
United States |
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